molecular formula C12H9ClINO B8560627 3-(Benzyloxy)-6-chloro-2-iodopyridine

3-(Benzyloxy)-6-chloro-2-iodopyridine

Cat. No. B8560627
M. Wt: 345.56 g/mol
InChI Key: ZRERKABNZFTBOO-UHFFFAOYSA-N
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Patent
US07446222B2

Procedure details

6-Chloro-2-iodo-3-pyridinol (1.28 g, 5 mmol) and silver carbonate (1.52 g, 5.5 mmol) were dissolved in toluene (25 ml) and benzyl bromide (654 μl, 5.5 mmol) added. The mixture was heated to reflux under nitrogen for 1 hour. After cooling, the mixture was filtered, washed with water (×2), dried (MgSO4) and evaporated to an orange oil which was flash chromatographed eluting with 5% ethyl acetate in isohexane to give the title compound as an oil which crystallised on standing. LC/MS t=3.70, [MH+] 346, 348.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
catalyst
Reaction Step One
Quantity
654 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([I:8])[C:5]([OH:9])=[CH:4][CH:3]=1.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Ag+2]>[Cl:1][C:2]1[N:7]=[C:6]([I:8])[C:5]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)I)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.52 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Step Two
Name
Quantity
654 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil which
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)I)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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